molecular formula C11H12F2O2 B7893017 Tert-butyl 2,5-difluorobenzoate

Tert-butyl 2,5-difluorobenzoate

Cat. No.: B7893017
M. Wt: 214.21 g/mol
InChI Key: MFHQVNQGHHWQSU-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-difluorobenzoate is an organic compound with the molecular formula C11H12F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-difluorobenzoate typically involves the esterification of 2,5-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,5-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile.

    Hydrolysis: 2,5-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: Reduced benzoate derivatives.

Scientific Research Applications

Tert-butyl 2,5-difluorobenzoate is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-difluorobenzoate involves its interaction with molecular targets through its ester and fluorine groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl benzoate: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.

    2,5-Difluorobenzoic acid: The non-esterified form, which is more acidic and less lipophilic.

    Methyl 2,5-difluorobenzoate: Similar structure but with a methyl ester group instead of tert-butyl, affecting its reactivity and solubility.

Uniqueness

Tert-butyl 2,5-difluorobenzoate is unique due to the combination of the tert-butyl ester and the fluorine atoms, which confer distinct chemical properties such as increased stability, reactivity, and lipophilicity. These properties make it particularly useful in applications requiring robust and versatile chemical intermediates.

Properties

IUPAC Name

tert-butyl 2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHQVNQGHHWQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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